Azane;1,3-benzothiazole-2-sulfonic acid
Description
1,3-Benzothiazole-2-sulfonic acid (C₇H₅NO₃S₂; IUPAC name: 1,3-benzothiazole-2-sulfonic acid) is a sulfur-containing heterocyclic compound characterized by a benzothiazole core fused to a sulfonic acid group at the 2-position. Its molecular structure (SMILES: OS(=O)(=O)c1nc2ccccc2s1) and physicochemical properties, including an accurate mass of 214.9711 g/mol , make it a polar, water-soluble compound. It is a known transformation product of 2-mercaptobenzothiazole (MBT), a vulcanization accelerator used in tire manufacturing . Environmental studies have detected this compound in wastewater and surface water due to its persistence and mobility (log D ~1.668), classifying it as a persistent and mobile organic compound (PMOC) . Analytical methods such as non-target screening via LC-IMS-HRMS have confirmed its identity through fragment ions (e.g., loss of SO₂ and SO₃ from [M–H]⁻) and collision cross-section (CCS) values (~139.23 Ų) .
Properties
IUPAC Name |
azane;1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.H3N/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZBWSOONGVLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Azane;1,3-benzothiazole-2-sulfonic acid involves several synthetic routes and reaction conditions. One common method includes the use of multi-branched chain high carbonic acid . The industrial production methods often involve complex organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Azane;1,3-benzothiazole-2-sulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azane;1,3-benzothiazole-2-sulfonic acid has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used to study the effects of certain biochemical pathwaysIn industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Azane;1,3-benzothiazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues in Drug and Metabolite Context
Key Observations :
- AB1 and AB2 metabolites share sulfonic acid or thiazole motifs but differ in substituents and applications. AB1’s high similarity to dansyl acid (score 0.989) suggests utility in fluorescence labeling, unlike the environmental role of 1,3-benzothiazole-2-sulfonic acid .
- Thiabendazole , a benzimidazole antifungal agent, shares a benzothiazole core but lacks sulfonic acid functionality, reducing its water solubility compared to 1,3-benzothiazole-2-sulfonic acid .
Environmental Contaminants and Industrial Byproducts
Key Observations :
Sulfonic Acid Derivatives in Materials Science
Key Observations :
- These compounds leverage sulfonic acid groups for solubility but differ in backbone complexity. The diammonium derivative’s bis-benzothiazoline structure enables redox activity, unlike 1,3-benzothiazole-2-sulfonic acid .
Q & A
Q. What analytical methodologies are recommended for detecting and quantifying 1,3-benzothiazole-2-sulfonic acid in environmental samples?
Methodological Answer:
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the primary method. Use ESI− (Electrospray Ionization negative mode) for optimal ionization, as ESI+ fails to detect the compound .
- Key Parameters :
- Monitor the [M–H]− ion at m/z 213.9643 (theoretical mass).
- Confirm retention time (±0.05 min) and collision cross-section (CCS) values (measured: 138.5 Ų vs. predicted: 141.2 Ų; ±2% deviation acceptable) .
- Fragment ions: Look for losses of SO₂ (m/z 150.0019) and SO₃ (m/z 134.0070) in MS/MS spectra .
- Reference Standards : Use in silico tools (e.g., CCSbase) for CCS prediction if standards are unavailable. Cross-validate with frozen sample re-measurements to counteract retention time drift .
Q. How persistent and mobile is 1,3-benzothiazole-2-sulfonic acid in aquatic environments?
Methodological Answer:
- Classify it as a Persistent and Mobile Organic Compound (PMOC) due to its high polarity (log D ~1.0 at pH 7) and resistance to degradation in wastewater treatment plants (WWTPs) .
- Experimental Design :
Advanced Research Questions
Q. How can discrepancies between predicted and experimental CCS values be resolved for 1,3-benzothiazole-2-sulfonic acid?
Methodological Answer:
Q. What non-target screening strategies are effective for identifying 1,3-benzothiazole-2-sulfonic acid in complex matrices?
Methodological Answer:
Q. How does 1,3-benzothiazole-2-sulfonic acid interact with co-occurring contaminants in wastewater?
Methodological Answer:
Q. What are the challenges in confirming 1,3-benzothiazole-2-sulfonic acid without reference standards?
Methodological Answer:
- Challenges :
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
